molecular formula C24H17BO2 B8431663 B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid

B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid

Cat. No.: B8431663
M. Wt: 348.2 g/mol
InChI Key: XYTJBFVTIVKXLD-UHFFFAOYSA-N
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Description

B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a naphthalene ring, which is further substituted with a phenanthrene moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general procedure includes the following steps:

    Starting Materials: The synthesis begins with 9-bromophenanthrene and 2-naphthaleneboronic acid.

    Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent such as tetrahydrofuran (THF) or toluene.

    Procedure: The mixture is heated under reflux conditions for several hours, allowing the coupling reaction to proceed. After completion, the reaction mixture is cooled, and the product is isolated through filtration and purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds with aryl halides, producing biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Substitution: The phenanthrene and naphthalene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, toluene).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).

    Substitution: Electrophiles such as halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3).

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters/Borates: Formed through oxidation of the boronic acid group.

    Substituted Phenanthrene/Naphthalene Derivatives: Formed through electrophilic aromatic substitution.

Scientific Research Applications

B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of fluorescent probes for biological imaging and sensing.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.

Mechanism of Action

The mechanism of action of B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The phenanthrene and naphthalene rings contribute to the compound’s stability and electronic properties, enhancing its reactivity and utility in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Phenanthrene-9-boronic acid
  • Naphthalene-2-boronic acid
  • Pyrene-1-boronic acid

Uniqueness

B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid is unique due to the combination of the phenanthrene and naphthalene moieties, which impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific photophysical characteristics and reactivity profiles.

Properties

Molecular Formula

C24H17BO2

Molecular Weight

348.2 g/mol

IUPAC Name

(6-phenanthren-9-ylnaphthalen-2-yl)boronic acid

InChI

InChI=1S/C24H17BO2/c26-25(27)20-12-11-16-13-19(10-9-17(16)14-20)24-15-18-5-1-2-6-21(18)22-7-3-4-8-23(22)24/h1-15,26-27H

InChI Key

XYTJBFVTIVKXLD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)C3=CC4=CC=CC=C4C5=CC=CC=C53)(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In argon atmosphere, a liquid mixture of 9.80 (25.6 mmol) of 6-bromo-2-(9-phenanthrenyl)naphthalene, 100 ml of dry toluene, and 100 ml of dry diethyl ether was cooled to −10° C. and 19.7 ml (30.7 mmol) of a 1.56 M hexane solution of n-butyllithium was added dropwise under stirring. Further, the reaction mixture was stirred at −10° C. for 4 h. The reaction solution was cooled to −60° C., and 14.4 g (76.7 mmol) of triisopropyl borate was added dropwise. The reaction mixture was heated and stirred at room temperature for 16 h. The reaction mixture was added with hydrochloric acid and stirred at room temperature overnight. After the reaction, the reaction mixture was separated into liquid phases, and the organic phase was washed with water. The solvent was removed by distillation under reduced pressure until the mixture was turned to slurry. After adding hexane to the residue, the solid matter was collected by filtration and recrystallized from THF and then from hexane to obtain 5.20 g (yield: 58%) of 2-(9-phenanthrenyl)naphthalene-6-boronic acid.
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Synthesis routes and methods II

Procedure details

Under an argon gas atmosphere, a mixture of 9.80 g (25.6 mmol) of 6-bromo-2-(9-phenanthrenyl)naphthalene, 100 mL of dehydrated toluene and 100 mL of dehydrated diethylether was cooled down to −10 degrees C., and added with 19.7 mL (30.7 mmol) of hexane solution of 1.56M n-butyllithium in drops while being stirred. Then, the reaction mixture was stirred for four hours at −10 degree C. The reaction mixture was further cooled down to −60 degrees C., and added with 14.4 g (76.7 mmol) of triisopropyl borate in drops. The reaction mixture was subsequently warmed up to room temperature, and stirred for 16 hours at room temperature. The reaction mixture was further added with solution of hydrochloric acid to be stirred for one night at room temperature. After the reaction, the reaction mixture experienced liquid separation, organic phase thereof was cleansed with water, and the solvent was distilled away under reduced pressure until the reaction mixture became slurry. By adding residue thereof with hexane, filtering the solid and recrystallizing the residue by THF and hexane, 5.20 g of 2-(9-phenanthrenyl)naphthalene-6-boronic acid was obtained at an yield of 58%.
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